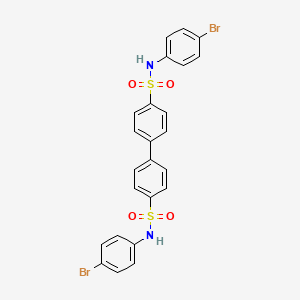
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide, also known as CNPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CNPPB belongs to the class of benzamide compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has been extensively studied for its potential applications in neuroscience research. It has been shown to modulate the activity of various ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception. This compound has also been reported to inhibit the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. Moreover, this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Mecanismo De Acción
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has been shown to modulate the activity of various ion channels and receptors through different mechanisms. For instance, this compound has been reported to inhibit the activity of the GABA-A receptor by binding to a site on the receptor that is distinct from the benzodiazepine binding site. Similarly, this compound has been shown to modulate the activity of the TRPV1 channel by binding to a site on the channel that is distinct from the capsaicin binding site.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. For instance, this compound has been reported to increase the release of dopamine in the striatum, which is involved in reward processing. Moreover, this compound has been shown to decrease the release of glutamate in the hippocampus, which is involved in learning and memory. Additionally, this compound has been reported to decrease the expression of inflammatory cytokines in the brain, which are involved in the pathogenesis of neuroinflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has several advantages for lab experiments. For instance, it has high purity and good yields, which makes it suitable for biochemical and pharmacological assays. Moreover, it has been extensively studied for its potential applications in neuroscience research, which makes it a well-established tool for investigating ion channels and receptors. However, this compound also has some limitations. For instance, its mechanism of action is not fully understood, which makes it difficult to interpret its effects on ion channels and receptors. Additionally, its potential off-target effects need to be carefully considered when interpreting its effects on biological systems.
Direcciones Futuras
There are several future directions for research on 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide. For instance, more studies are needed to elucidate its mechanism of action on ion channels and receptors. Moreover, its potential applications in the treatment of neuroinflammatory diseases need to be further explored. Additionally, more studies are needed to investigate its effects on other neurotransmitter systems, such as the serotonin and noradrenaline systems. Finally, the development of more selective and potent analogs of this compound could lead to the discovery of novel therapeutic agents for various neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. It has been shown to modulate the activity of various ion channels and receptors, and has diverse biochemical and physiological effects. While it has several advantages for lab experiments, its mechanism of action is not fully understood, and its potential off-target effects need to be carefully considered. There are several future directions for research on this compound, which could lead to the discovery of novel therapeutic agents for various neurological disorders.
Métodos De Síntesis
The synthesis of 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-phenylpropylamine in the presence of thionyl chloride. The resulting product is then treated with ammonium hydroxide to yield this compound. This method has been reported to yield high purity this compound with good yields.
Propiedades
IUPAC Name |
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-15-9-8-13(19(21)22)11-14(15)16(20)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYGYCZQMHXSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5182349.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5182357.png)
![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)
![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)

![N-ethyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182402.png)
![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)

